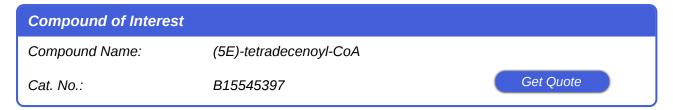


Commercial Suppliers and Applications of High-Purity (5E)-Tetradecenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5E)-Tetradecenoyl-CoA, also known as trans-5-tetradecenoyl-coenzyme A, is an unsaturated fatty acyl-CoA that serves as a critical intermediate in the mitochondrial metabolism of certain trans fatty acids. Its primary application in research and drug development lies in the study of mitochondrial fatty acid β -oxidation, particularly in understanding the metabolic consequences of diets rich in trans fats, such as elaidic acid.

The accumulation of **(5E)-tetradecenoyl-CoA** within the mitochondrial matrix has been identified as a key factor in the "leaky" or incomplete β -oxidation of elaidic acid.[1] This occurs because **(5E)-tetradecenoyl-CoA** is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β -oxidation spiral.[1] This reduced efficiency of dehydrogenation compared to its cis isomer leads to the buildup of this intermediate.

This accumulation has several downstream effects that are of interest to researchers:

- Mitochondrial Dysfunction: The buildup of a β -oxidation intermediate can impair the overall efficiency of fatty acid metabolism and potentially lead to mitochondrial stress.
- Metabolic "Escape": The accumulated (5E)-tetradecenoyl-CoA is more susceptible to
 hydrolysis and conversion to 5-trans-tetradecenoylcarnitine, allowing the partially degraded
 fatty acid to be exported from the mitochondria.[1]



 Drug Development Target: Understanding the enzymatic bottleneck caused by (5E)tetradecenoyl-CoA could inform the development of therapeutic strategies to improve the metabolism of trans fatty acids or to mitigate their negative health effects.

High-purity **(5E)-tetradecenoyl-CoA** is therefore an essential tool for in vitro studies of fatty acid metabolism, enzyme kinetics, and the pathophysiology of diseases linked to high trans fat consumption.

Commercial Suppliers of High-Purity (5E)-Tetradecenoyl-CoA

Several commercial suppliers offer high-purity **(5E)-tetradecenoyl-CoA** for research purposes. The product is typically sold in milligram quantities and should be handled and stored according to the supplier's recommendations.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantitie s
MedchemE xpress	(5E)- Tetradecen oyl-CoA (trans-5- Tetradecen oyl- coenzyme A)	70981-41- 8	C35H60N7 O17P3S	975.87	>98%	50 mg
TargetMol	(5E)- tetradecen oyl-coa	70981-41- 8	C35H60N7 O17P3S	975.87	Not specified	Inquiry for price

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Liver

Methodological & Application





This protocol describes the isolation of functional mitochondria from rat liver, a common procedure for studying fatty acid oxidation.

Materials:

- Rat liver
- Ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
- Homogenizer (e.g., Potter-Elvehjem)
- Refrigerated centrifuge
- Centrifuge tubes

Procedure:

- Euthanize the rat according to approved animal welfare protocols.
- Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.
- Homogenize the minced liver in 4 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.
- Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully decant the supernatant into a clean centrifuge tube and centrifuge at a higher speed (e.g., 8,500 x g) for 15 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in a fresh portion of isolation buffer.
- Repeat the high-speed centrifugation and resuspension steps to wash the mitochondria.
- After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.



• Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

Protocol 2: In Vitro Assay for (5E)-Tetradecenoyl-CoA Metabolism in Isolated Mitochondria

This protocol outlines a general procedure to study the metabolism of **(5E)-tetradecenoyl-CoA** in isolated mitochondria.

Materials:

- Isolated rat liver mitochondria
- Incubation buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KPi, 2 mM MgCl2, 1 mM EDTA, pH 7.4)
- (5E)-Tetradecenoyl-CoA
- Other substrates and cofactors (e.g., L-carnitine, malate, ADP)
- · Perchloric acid
- Instrumentation for analysis (e.g., HPLC, LC-MS/MS)

Procedure:

- Pre-incubate a known amount of isolated mitochondria (e.g., 1-2 mg of protein) in the incubation buffer at 37°C for a few minutes.
- Initiate the reaction by adding (5E)-tetradecenoyl-CoA to the mitochondrial suspension.
 Other substrates like L-carnitine and malate can be included to support the metabolic process.
- Incubate for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching agent, such as perchloric acid, to precipitate the proteins.



- Centrifuge to pellet the precipitated protein and collect the supernatant.
- Analyze the supernatant for the presence of metabolites, such as 5-transtetradecenoylcarnitine, using techniques like HPLC or LC-MS/MS.

Protocol 3: Kinetic Analysis of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of LCAD with **(5E)-tetradecenoyl-CoA** as a substrate.

Materials:

- Purified LCAD enzyme
- Assay buffer (e.g., 100 mM potassium phosphate, 0.2 mM EDTA, pH 7.6)
- **(5E)-Tetradecencyl-CoA** at various concentrations
- Electron acceptor (e.g., ferricenium hexafluorophosphate)
- Spectrophotometer

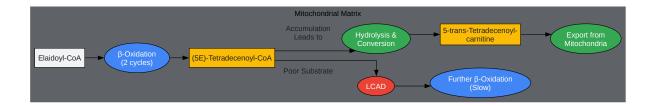
Procedure:

- Prepare a series of dilutions of (5E)-tetradecenoyl-CoA in the assay buffer.
- In a cuvette, combine the assay buffer, the electron acceptor, and a fixed amount of purified LCAD enzyme.
- Initiate the reaction by adding a specific concentration of (5E)-tetradecenoyl-CoA.
- Immediately monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time.
- Repeat the measurement for each concentration of (5E)-tetradecenoyl-CoA.
- Calculate the initial reaction velocities from the absorbance data.



• Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

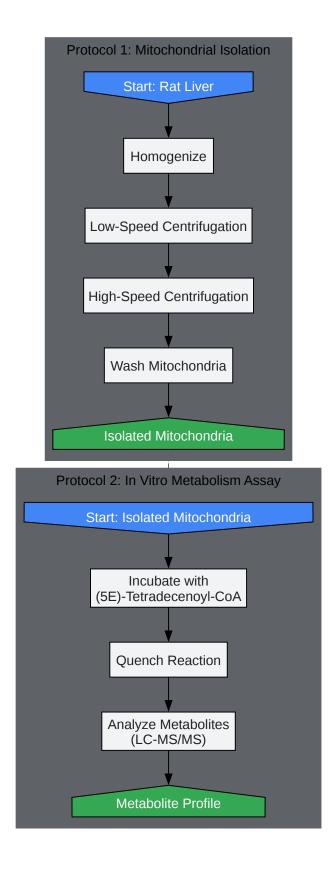
Visualizations



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Caption: Leaky β -oxidation of elaidic acid in the mitochondria.





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Caption: Workflow for studying (5E)-tetradecenoyl-CoA metabolism.



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References

- 1. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain PubMed [pubmed.ncbi.nlm.nih.gov]
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